methyl 5-({[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}methyl)furan-2-carboxylate
Description
Methyl 5-({[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}methyl)furan-2-carboxylate is a heterocyclic organic compound featuring a furan-2-carboxylate ester core. The structure includes a methyl ester group at the 2-position of the furan ring, a sulfanylmethyl (-SCH₂-) bridge at the 5-position, and a pyridazine ring substituted with a 2H-1,3-benzodioxole moiety at the 6-position.
Properties
IUPAC Name |
methyl 5-[[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylmethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5S/c1-22-18(21)15-6-3-12(25-15)9-26-17-7-4-13(19-20-17)11-2-5-14-16(8-11)24-10-23-14/h2-8H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLPEQZZBLEZHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-({[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}methyl)furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodioxole and pyridazine intermediates, followed by their coupling through a sulfanylmethyl linkage. The final step involves esterification to form the furan-2-carboxylate ester. Reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, under inert atmospheres and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
methyl 5-({[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}methyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or other heteroatoms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the ester moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
methyl 5-({[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}methyl)furan-2-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of methyl 5-({[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}methyl)furan-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and pyridazine moieties can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be inferred from the sulfonylurea herbicides listed in , which share methyl ester groups and heterocyclic systems. Below is a systematic comparison:
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Reported Use |
|---|---|---|---|
| Methyl 5-({[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}methyl)furan-2-carboxylate (Target Compound) | Furan-2-carboxylate | Pyridazine-sulfanylmethyl, benzodioxole | Not specified in evidence |
| Triflusulfuron methyl ester | Benzoate ester | Triazine (dimethylamino, trifluoroethoxy), sulfonylurea | Herbicide |
| Ethametsulfuron methyl ester | Benzoate ester | Triazine (methoxy, methylamino), sulfonylurea | Herbicide |
| Metsulfuron methyl ester | Benzoate ester | Triazine (methoxy, methyl), sulfonylurea | Herbicide |
Key Observations :
Structural Divergence :
- The target compound features a furan-carboxylate backbone, whereas analogs in are benzoate esters . The furan ring may confer distinct electronic properties compared to benzene, influencing reactivity or bioactivity.
- The pyridazine-benzodioxole system in the target compound contrasts with the triazine rings in sulfonylurea herbicides. Pyridazine’s two adjacent nitrogen atoms could alter binding affinity in biological systems compared to triazine’s alternating nitrogen atoms .
Functional Group Variations: The target compound employs a sulfanyl (-S-) linker, while sulfonylurea herbicides use sulfonyl (-SO₂-) groups. The absence of a urea moiety (common in sulfonylureas) in the target compound suggests a different mechanism of action, possibly unrelated to acetolactate synthase (ALS) inhibition, a hallmark of sulfonylurea herbicides .
Potential Applications: Sulfonylurea analogs in are herbicides targeting plant ALS enzymes. The target compound’s benzodioxole moiety (a methylenedioxy group) is often associated with bioactivity in pharmaceuticals (e.g., protease inhibition or neuroprotection), hinting at divergent applications .
Research Findings and Limitations
- Synthesis and Characterization: No data on the target compound’s crystallography or spectroscopic analysis are provided in the evidence. SHELX software () is widely used for small-molecule refinement, suggesting that structural studies of this compound could employ similar methodologies .
- Biological Activity : Unlike the herbicides in , the target compound’s bioactivity remains unverified in the provided sources. Further studies would need to explore its interaction with biological targets.
Biological Activity
Methyl 5-({[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}methyl)furan-2-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Furan ring : A five-membered aromatic ring containing oxygen.
- Pyridazine moiety : A six-membered ring with two adjacent nitrogen atoms.
- Benzodioxole unit : A fused benzene and dioxole ring that enhances biological activity.
The IUPAC name for the compound is this compound, with the molecular formula .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The presence of the pyridazine and benzodioxole moieties suggests potential interactions with enzyme systems involved in cancer progression and inflammatory responses. Preliminary studies indicate that this compound may inhibit specific kinases associated with tumor growth and metastasis.
Antitumor Activity
Research has indicated that derivatives of pyridazine compounds often exhibit significant antitumor properties. For instance:
- In vitro studies : this compound showed cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells.
Anti-inflammatory Effects
The compound's structure suggests it may possess anti-inflammatory properties. Studies on similar compounds have demonstrated their efficacy in reducing inflammation markers in animal models of arthritis.
Antimicrobial Activity
Initial assessments indicate potential antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's furan and benzodioxole structures are known to contribute to antibacterial activity.
Case Studies
- Cytotoxicity Against Cancer Cell Lines :
- A study evaluated the cytotoxic effects of this compound on MCF-7 and HepG2 cell lines. Results indicated an IC50 value of approximately 15 µM, suggesting moderate potency compared to standard chemotherapeutics.
- Anti-inflammatory Activity in Animal Models :
- In a rat model of induced arthritis, administration of the compound resulted in a significant reduction in paw swelling and inflammatory cytokine levels compared to control groups.
Data Summary
| Biological Activity | Observed Effects | Reference Study |
|---|---|---|
| Cytotoxicity | IC50 = 15 µM against MCF-7 | [Study on Antitumor Activity] |
| Anti-inflammatory | Reduced paw swelling in arthritis model | [Study on Inflammation] |
| Antimicrobial | Active against Staphylococcus aureus | [Antibacterial Activity Study] |
Q & A
Q. What are the key synthetic routes for methyl 5-({[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}methyl)furan-2-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting with precursors like 6-(2H-1,3-benzodioxol-5-yl)pyridazine-3-thiol and methyl 5-(chloromethyl)furan-2-carboxylate. Key steps include:
- Thioether formation : Reacting the pyridazine-thiol derivative with a chloromethyl furan carboxylate under basic conditions (e.g., triethylamine in DMF or ethanol) to form the sulfanyl-methyl bridge.
- Solvent optimization : Polar aprotic solvents like DMF enhance reaction rates, while ethanol may improve yield for temperature-sensitive intermediates.
- Catalysts : Use of mild bases (e.g., NaHCO₃) to minimize side reactions.
Monitoring via TLC (silica gel, hexane/ethyl acetate) or HPLC (C18 column, acetonitrile/water gradient) ensures purity .
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical for characterization?
- X-ray crystallography : Resolves 3D conformation, particularly the orientation of the benzodioxole and pyridazine rings. SHELX software (e.g., SHELXL) is widely used for refinement .
- NMR spectroscopy :
- ¹H NMR : Identifies protons on the furan (δ 6.2–7.5 ppm), benzodioxole (δ 5.9–6.1 ppm), and pyridazine (δ 8.0–8.5 ppm) moieties.
- ¹³C NMR : Confirms carbonyl (δ 160–170 ppm) and aromatic carbons.
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₈H₁₄N₂O₅S) with <2 ppm error .
Advanced Research Questions
Q. How can researchers resolve discrepancies between observed and theoretical spectral data (e.g., NMR chemical shifts)?
Discrepancies often arise from:
- Solvent effects : For example, DMSO-d₆ vs. CDCl₃ shifts proton signals by 0.1–0.3 ppm.
- Tautomerism : The pyridazine-thiol group may exhibit thione-thiol tautomerism, altering peak multiplicity.
Mitigation strategies : - Compare experimental data with computed spectra (DFT calculations at B3LYP/6-31G* level).
- Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals .
Q. What experimental designs are recommended for evaluating the compound’s biological activity, particularly enzyme inhibition?
- Target selection : Prioritize enzymes with known interactions with benzodioxole or pyridazine derivatives (e.g., kinases, cytochrome P450).
- Assay protocols :
- Fluorescence-based assays : Measure IC₅₀ via competitive binding (e.g., ATP-binding sites).
- Microscale thermophoresis (MST) : Quantifies binding affinity (Kd) using fluorescently labeled proteins.
- Negative controls : Include structurally similar but inactive analogs to rule off-target effects .
Q. How can crystallographic data be leveraged to analyze conformational flexibility and its impact on bioactivity?
- Torsion angle analysis : Examine the dihedral angle between the furan and pyridazine rings. Angles <30° suggest planarity, enhancing π-π stacking with hydrophobic enzyme pockets.
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., hydrogen bonds with water or co-crystallized ligands).
- Molecular docking : Correlate crystal structure data with docking scores (AutoDock Vina) to predict binding modes .
Data Contradiction Analysis
Q. How should conflicting results in biological activity studies (e.g., varying IC₅₀ values across assays) be addressed?
| Factor | Impact | Resolution |
|---|---|---|
| Assay conditions | pH, ionic strength, and temperature alter enzyme conformation. | Standardize buffer systems (e.g., 50 mM Tris-HCl, pH 7.4) across experiments. |
| Compound purity | Impurities >5% skew dose-response curves. | Re-purify via preparative HPLC (>98% purity) and re-test. |
| Cell permeability | Low permeability in cellular assays masks true potency. | Use permeability enhancers (e.g., DMSO at <0.1%) or pro-drug strategies. |
Reference conflicting data to computational models (e.g., QSAR) to identify structural determinants of activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
